molecular formula C18H15FN2O3 B6172793 rel-(2R)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 1608758-53-7

rel-(2R)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

Katalognummer B6172793
CAS-Nummer: 1608758-53-7
Molekulargewicht: 326.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(2R)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid, or 4-FPFIP, is a synthetic compound of the indole family. It is an analogue of the neurotransmitter serotonin, and has been studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

4-FPFIP has been studied for its potential therapeutic applications in treating depression, anxiety, and other mood disorders. It has also been studied for its potential uses in treating pain, inflammation, and neurological disorders. In addition, 4-FPFIP has been studied for its potential as a neuroprotective agent, and its ability to modulate the activity of certain neurotransmitters.

Wirkmechanismus

The exact mechanism of action of 4-FPFIP is still being studied. It is believed to act as an agonist at the 5-HT1A serotonin receptor, and to have a modulatory effect on other serotonin receptors. It is also believed to act as an antagonist at certain other receptors, such as the α2-adrenergic receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
4-FPFIP has been shown to have an anxiolytic effect in animal studies, and has been shown to have antidepressant effects in humans. It has also been shown to have anti-inflammatory and neuroprotective effects in animal studies. In addition, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

4-FPFIP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in aqueous solutions. It also has a low toxicity and is relatively stable in the environment. However, it has a limited shelf life, and its effects may vary depending on the species and the experimental conditions.

Zukünftige Richtungen

Future research on 4-FPFIP should focus on exploring its potential therapeutic applications. This could include further studies of its mechanism of action and its effects on various neurotransmitter systems, as well as its potential uses in treating various psychiatric and neurological disorders. In addition, further studies should be conducted to explore the potential side effects of 4-FPFIP, as well as its potential interactions with other drugs. Finally, further research should be conducted to explore the potential use of 4-FPFIP in combination with other compounds to enhance its therapeutic effects.

Synthesemethoden

4-FPFIP is synthesized from the reaction of 4-fluorobenzaldehyde and indole-3-propionic acid in the presence of sodium hydroxide, sodium acetate, and acetic anhydride. This reaction yields a white solid, which is then purified and crystallized to obtain the desired compound.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for rel-(2R)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves the formation of the amide bond between 4-fluorobenzoic acid and indole-3-carboxaldehyde, followed by reduction of the resulting imine to form the corresponding amine. This amine is then coupled with (2R)-2-bromo-3-(1H-indol-3-yl)propanoic acid to form the final product.", "Starting Materials": [ "4-fluorobenzoic acid", "indole-3-carboxaldehyde", "(2R)-2-bromo-3-(1H-indol-3-yl)propanoic acid", "reducing agent (e.g. sodium borohydride)", "coupling agent (e.g. N,N'-dicyclohexylcarbodiimide)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Formation of the imine", "- Dissolve 4-fluorobenzoic acid (1 equiv) and indole-3-carboxaldehyde (1 equiv) in a solvent such as dichloromethane.", "- Add a reducing agent such as sodium borohydride (1.2 equiv) and stir the mixture at room temperature for several hours.", "- Extract the product with a suitable solvent and purify by column chromatography to obtain the imine intermediate.", "Step 2: Reduction of the imine", "- Dissolve the imine intermediate in a suitable solvent such as ethanol.", "- Add a reducing agent such as sodium borohydride (1.2 equiv) and stir the mixture at room temperature for several hours.", "- Purify the resulting amine intermediate by column chromatography.", "Step 3: Coupling with (2R)-2-bromo-3-(1H-indol-3-yl)propanoic acid", "- Dissolve the amine intermediate in a suitable solvent such as dichloromethane.", "- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (1.2 equiv) and (2R)-2-bromo-3-(1H-indol-3-yl)propanoic acid (1 equiv).", "- Stir the mixture at room temperature for several hours.", "- Purify the final product by column chromatography." ] }

CAS-Nummer

1608758-53-7

Produktname

rel-(2R)-2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid

Molekularformel

C18H15FN2O3

Molekulargewicht

326.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.